

# Unveiling the Target of AN2718: A Technical Guide to its Identification and Validation

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## Compound of Interest

Compound Name: **AN2718**

Cat. No.: **B1667275**

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This technical guide provides an in-depth overview of the target identification and validation of **AN2718**, a novel benzoxaborole antifungal agent. The document is intended for researchers, scientists, and drug development professionals engaged in the fields of mycology and antimicrobial research. It details the molecular target of **AN2718**, its mechanism of action, and the key experimental data and protocols that have elucidated its antifungal properties.

## Executive Summary

**AN2718** is a topical antifungal agent that has demonstrated broad-spectrum activity against various fungal pathogens. Its development was underpinned by a thorough target identification and validation process, which pinpointed the fungal leucyl-tRNA synthetase (LeuRS) as its primary molecular target. **AN2718** exerts its antifungal effect by inhibiting protein synthesis through a unique mechanism known as the oxaborole tRNA trapping (OBORT) mechanism. This guide will explore the experimental evidence supporting this conclusion, presenting key quantitative data and the methodologies used to obtain them.

## Target Identification: Leucyl-tRNA Synthetase (LeuRS)

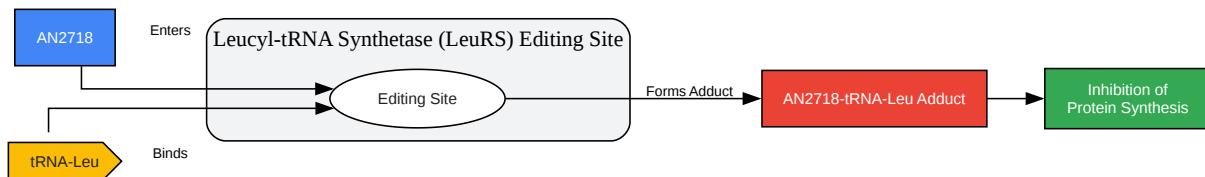
The primary molecular target of **AN2718** has been identified as the fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.<sup>[1][2]</sup> LeuRS is responsible for

the correct attachment of the amino acid leucine to its corresponding tRNA molecule, a critical step in the translation of genetic information into proteins. The selective inhibition of fungal LeuRS over its human counterpart is a key factor in the safety profile of **AN2718**.

## Mechanism of Action: Oxaborole tRNA Trapping (OBORT)

**AN2718** inhibits LeuRS through a novel mechanism termed the oxaborole tRNA trapping (OBORT) mechanism.<sup>[1]</sup> The benzoxaborole moiety of **AN2718** forms a covalent adduct with the terminal adenosine of tRNA<sup>Leu</sup> within the editing site of the LeuRS enzyme. This adduct traps the tRNA<sup>Leu</sup> in the editing site, preventing the catalytic cycle of the enzyme from proceeding and thereby halting protein synthesis, which ultimately leads to fungal cell death.<sup>[2]</sup>

A simplified representation of this mechanism is provided below:



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Caption: The OBORT mechanism of **AN2718** action.

## Quantitative Data Summary

The antifungal activity and enzyme inhibition of **AN2718** have been quantified through various assays. The following tables summarize the key findings.

Table 1: In Vitro Antifungal Activity of **AN2718**

Fungal Species	MIC90 ( $\mu\text{g/mL}$ )
Candida albicans (n=100)	1
Candida glabrata (n=100)	0.25
Trichophyton mentagrophytes (n=100)	1
Trichophyton rubrum (n=100)	0.5

Data sourced from ResearchGate.[\[2\]](#)

Table 2: Biochemical Inhibition of Fungal Cytoplasmic LeuRS by **AN2718**

Enzyme Source	IC50 ( $\mu\text{M}$ )
Aspergillus fumigatus	2
Candida albicans	4.2
Data sourced from ResearchGate. <a href="#">[2]</a>	

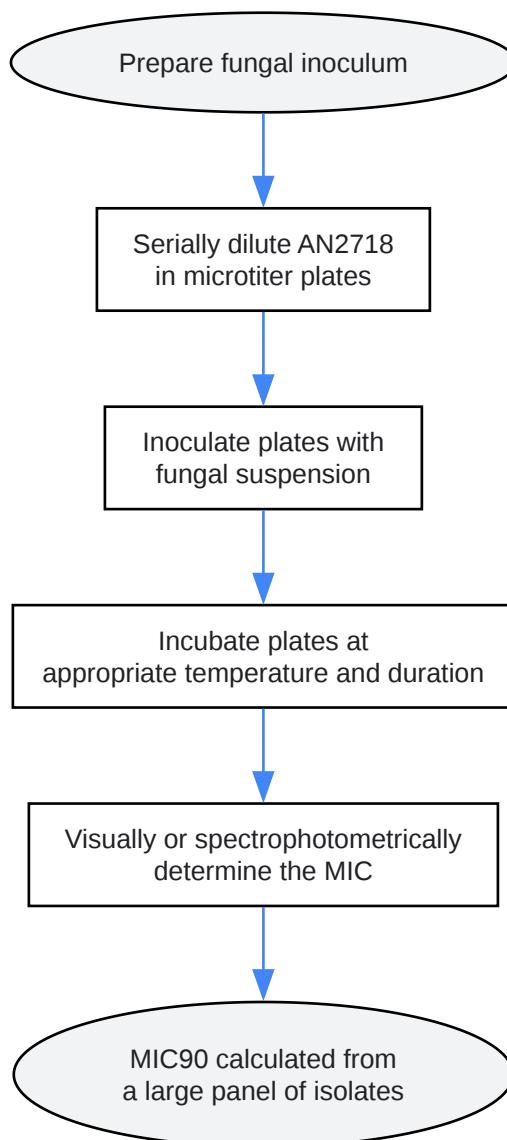
## Experimental Protocols

The following sections detail the methodologies employed for the target validation and characterization of **AN2718**.

## Minimum Inhibitory Concentration (MIC) Determination

The in vitro antifungal susceptibility testing was performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). For filamentous fungi, the reference method outlined in CLSI document M38-A was utilized.[\[1\]](#)

Experimental Workflow for MIC Determination:



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Caption: Workflow for MIC determination.

## LeuRS Enzyme Inhibition Assay

The inhibitory activity of **AN2718** against fungal LeuRS was determined by measuring the inhibition of leucine incorporation into crude baker's yeast tRNA.[\[1\]](#)[\[2\]](#)

Protocol Outline:

- Enzyme and Substrate Preparation:

- The cytoplasmic LeuRS from *Candida albicans* and *Aspergillus fumigatus* were over-expressed in *E. coli* as N-terminal six-histidine-tagged proteins.[1][2]
- The recombinant enzymes were purified using a nickel column.[1][2]
- Crude baker's yeast tRNA was used as the substrate.
- Inhibition Assay:
  - The assay measures the incorporation of radiolabeled leucine into tRNA in the presence of varying concentrations of **AN2718**.
  - The reaction mixture typically contains the purified LeuRS enzyme, tRNA, ATP, and radiolabeled leucine.
  - The reaction is initiated by the addition of the enzyme.
  - Following incubation, the reaction is stopped, and the tRNA is precipitated using trichloroacetic acid (TCA).[2]
  - The amount of incorporated radiolabeled leucine is quantified by scintillation counting.
- Data Analysis:
  - The percentage of inhibition is calculated for each concentration of **AN2718**.
  - The IC<sub>50</sub> value, the concentration of **AN2718** that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

## Co-crystal Structure Determination

To visualize the binding of the benzoxaborole class of inhibitors to the LeuRS editing site, co-crystal structures were determined. An analogue of **AN2718**, AN3018, was co-crystallized with the editing domain of *C. albicans* LeuRS in the presence of AMP, which acts as a surrogate for the terminal ribonucleotide of tRNA.[2] The crystal structure revealed that the boron atom of AN3018 forms a covalent bond with the cis-diol of the ribose of AMP within the active site, confirming the trapping mechanism.[2]

## Conclusion

The comprehensive target identification and validation studies for **AN2718** have unequivocally demonstrated that it targets fungal leucyl-tRNA synthetase. Its unique oxaborole tRNA trapping mechanism of action provides a solid foundation for its efficacy as an antifungal agent. The data and protocols presented in this guide offer valuable insights for researchers and professionals in the field of antimicrobial drug discovery and development.

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## References

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